N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide
Description
N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide is a synthetic organic compound with a complex structure It belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry and industrial processes
Properties
IUPAC Name |
N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12-4-5-13(17(21)19(2)3)10-15(12)23-11-16(20)18-14-6-8-22-9-7-14/h4-5,10,14H,6-9,11H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSLGOPDBGDSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)OCC(=O)NC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 4-methyl-3-nitrobenzoic acid with appropriate amines under acidic conditions.
Reduction of Nitro Group: The nitro group is then reduced to an amine using hydrogenation or other reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Introduction of Oxan-4-ylamino Group: The oxan-4-ylamino group is introduced through a nucleophilic substitution reaction, where the amine reacts with an oxan-4-yl halide under basic conditions.
Final Coupling: The final step involves the coupling of the oxan-4-ylamino group with the benzamide core using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxan-4-ylamino group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, and alcohols
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids
Reduction: Reduced amine derivatives
Substitution: Various substituted benzamides
Scientific Research Applications
N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N,4-trimethyl-3-[2-(oxan-4-ylamino)-2-oxoethoxy]benzamide can be compared with other benzamide derivatives, such as:
N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide: Similar structure but with an ethyl group instead of trimethyl, leading to different chemical and biological properties.
N,N,N-Trimethyl-4-{(Z)-[(1S,4R)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene]methyl}anilinium methyl sulfate: Another benzamide derivative with distinct structural features and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
